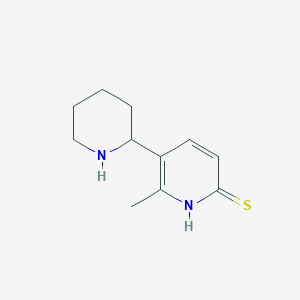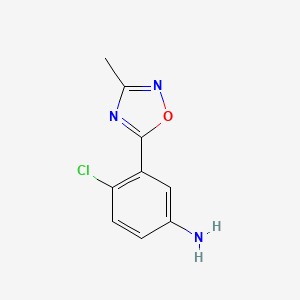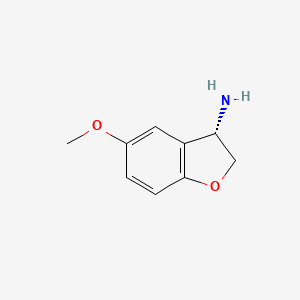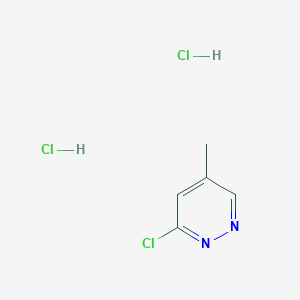
6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a piperidinyl group at the 5-position The thione group is located at the 2-position of the pyridine ring
准备方法
合成路线和反应条件
6-甲基-5-(哌啶-2-基)吡啶-2(1H)-硫酮的合成通常涉及以下步骤:
吡啶环的形成: 吡啶环可以通过多种方法合成,例如汉斯奇吡啶合成法,该方法涉及β-酮酯、醛和氨的缩合。
哌啶基的引入: 哌啶基可以通过亲核取代反应引入。例如,2-氯吡啶可以在碱性条件下与哌啶反应生成所需产物。
硫酮的形成: 可以通过用硫化剂(如 Lawesson试剂或五硫化二磷)处理吡啶衍生物来引入硫酮基。
工业生产方法
该化合物的工业生产可能涉及连续流动合成技术,以提高产率和纯度。这些方法通常利用自动化系统来精确控制反应条件,确保产品质量的一致性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在哌啶基处,导致形成 N-氧化物。
还原: 还原反应可以针对硫酮基,将其转化为硫醇或进一步转化为硫醚。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: N-溴代丁二酰亚胺等卤化剂可用于取代反应。
主要产物
氧化: 哌啶基的 N-氧化物。
还原: 硫醇或硫醚衍生物。
取代: 根据所用试剂的不同,各种取代的吡啶衍生物。
科学研究应用
6-甲基-5-(哌啶-2-基)吡啶-2(1H)-硫酮在科学研究中有多种应用:
药物化学: 它作为开发药物(特别是针对神经疾病的药物)的支架。
材料科学: 该化合物的独特电子性质使其在开发有机半导体和其他先进材料方面具有用处。
生物学研究: 由于它能够与生物大分子相互作用,它被用于研究酶抑制和受体结合。
工业应用: 该化合物用于合成特种化学品,并作为农用化学品生产中的中间体。
作用机理
6-甲基-5-(哌啶-2-基)吡啶-2(1H)-硫酮的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。哌啶基可以增强与这些靶标的结合亲和力,而硫酮基可以参与氧化还原反应,影响化合物的生物活性。确切的途径和分子靶标取决于该化合物所用处的具体应用和环境。
作用机制
The mechanism of action of 6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidinyl group can enhance binding affinity to these targets, while the thione group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
类似化合物
2-氯吡啶: 结构相似,但缺少哌啶基和硫酮基。
5-乙基-2-甲基吡啶: 类似的吡啶环结构,但取代基不同。
吡啶-2-醛: 包含醛基而不是硫酮基。
独特性
6-甲基-5-(哌啶-2-基)吡啶-2(1H)-硫酮是独一无二的,因为它结合了取代基,赋予了其特定的电子和立体性质。这些性质使其在需要精确分子相互作用(如药物设计和材料科学)的应用中特别有用。
属性
分子式 |
C11H16N2S |
|---|---|
分子量 |
208.33 g/mol |
IUPAC 名称 |
6-methyl-5-piperidin-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H16N2S/c1-8-9(5-6-11(14)13-8)10-4-2-3-7-12-10/h5-6,10,12H,2-4,7H2,1H3,(H,13,14) |
InChI 键 |
IFRIRUFZJQLFDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=S)N1)C2CCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)


